3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid
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Overview
Description
3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid is a chemical compound with the molecular formula C7H7Br2NO4S2 and a molecular weight of 393.08 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with bromine atoms and a sulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid . These factors can include pH, temperature, and the presence of other compounds.
Preparation Methods
The synthesis of 3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent to introduce bromine atoms at the 2 and 5 positions.
Sulfonation: The brominated thiophene undergoes sulfonation to introduce the sulfonamide group.
Coupling with Propanoic Acid: The sulfonated thiophene is then coupled with propanoic acid under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
3-(2,5-dibromothiophene-3-sulfonamido)propanoic acid can be compared with other similar compounds, such as:
3-(2,5-dichlorothiophene-3-sulfonamido)propanoic acid: Similar structure but with chlorine atoms instead of bromine.
3-(2,5-difluorothiophene-3-sulfonamido)propanoic acid: Similar structure but with fluorine atoms instead of bromine.
3-(2,5-diiodothiophene-3-sulfonamido)propanoic acid: Similar structure but with iodine atoms instead of bromine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atoms and sulfonamide group.
Properties
IUPAC Name |
3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO4S2/c8-5-3-4(7(9)15-5)16(13,14)10-2-1-6(11)12/h3,10H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTSPGDXCYXRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCCC(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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